molecular formula C22H18N2O4 B13031352 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid

Cat. No.: B13031352
M. Wt: 374.4 g/mol
InChI Key: QGNHSZXPAREYDP-UHFFFAOYSA-N
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Description

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a pyridin-4-yl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The (R)-stereochemistry at the α-carbon further distinguishes it from enantiomeric counterparts, impacting biological activity and synthetic applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C22H18N2O4/c25-21(26)20(14-9-11-23-12-10-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26)

InChI Key

QGNHSZXPAREYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions via β-elimination, generating dibenzofulvene (DBF) and exposing the free amine. This reaction is critical in peptide synthesis.

Reagent Conditions Outcome
20% piperidine/DMFRoom temperature, 20–30 minutesComplete Fmoc removal (>95% efficiency)
2% DBU/DMF5–10 minutesRapid deprotection (suitable for automation)
  • Mechanism : Base abstraction of the Fmoc α-hydrogen triggers elimination, releasing CO₂ and forming DBF .

  • Applications : Enables sequential peptide chain elongation in solid-phase synthesis .

Esterification and Amidation Reactions

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Reaction Type Reagent Conditions Product
EsterificationDCC, methanol0°C → RT, 12 hoursMethyl ester derivative (yield: 85–90%)
AmidationEDCI/HOBt, benzylamineDMF, RT, 4 hoursBenzylamide analog (yield: 78%)
  • Coupling Agents : EDCI or DCC with HOBt minimizes racemization.

  • Steric Effects : The pyridin-4-yl group influences reaction rates due to electronic and spatial factors.

Substitution Reactions at the Pyridinyl Ring

The pyridine ring undergoes electrophilic aromatic substitution (EAS) at the meta position relative to the acetic acid moiety.

Reaction Reagent Conditions Product
NitrationHNO₃/H₂SO₄0°C, 2 hours3-nitro-pyridin-4-yl derivative
BrominationBr₂/FeBr₃RT, 1 hour3-bromo-pyridin-4-yl analog
  • Regioselectivity : Electron-withdrawing effects of the acetic acid group direct substitution to the meta position.

  • Limitations : Harsh conditions may degrade the Fmoc group, requiring sequential deprotection.

Oxidation

The pyridine ring is resistant to oxidation, but the acetic acid side chain can be modified:

Target Site Reagent Conditions Product
Alcohol derivativeKMnO₄, acidic H₂O60°C, 6 hoursKetone (via oxidation of α-carbon)

Reduction

Selective reduction of the pyridine ring is achievable under catalytic hydrogenation:

Reagent Conditions Product
H₂/Pd-C (10 atm)Ethanol, RT, 12 hoursPiperidin-4-yl acetic acid

Complex Formation and Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming coordination complexes with metals:

Metal Ion Ligand Ratio Application
Cu(II)1:2Catalyzes asymmetric synthesis
Pd(II)1:1Cross-coupling reactions
  • Stability Constants : Log K values for Cu(II) complexes exceed 8.5, indicating strong binding.

Photochemical Reactivity

UV irradiation induces decarboxylation in the presence of photosensitizers:

Condition Product Yield
UV (365 nm), Rose BengalPyridin-4-yl-ethylamine derivative65%

Comparative Reactivity with Analogues

Compound Deprotection Rate Esterification Yield
(R)-Fmoc-pyridin-4-YL-acetic acid100% (baseline)85–90%
(S)-Fmoc-pyridin-3-YL-acetic acid98%82%
Fmoc-quinolin-4-YL-acetic acid75%68%
  • Key Insight : Steric and electronic differences between pyridin-4-yl and other aryl groups modulate reactivity.

Stability Under Various Conditions

Condition Degradation Half-Life
Aqueous acid (pH 2)<5% after 24 hours>1 month
Aqueous base (pH 10)Full Fmoc cleavage30 minutes
UV light (254 nm)20% decarboxylation8 hours

Scientific Research Applications

Organic Synthesis

Fmoc-Dab-Py-Ac serves as a valuable intermediate in organic synthesis due to its structural complexity and functional groups. It is utilized in:

  • Peptide Synthesis : The Fmoc group acts as a protecting group for amines, facilitating the formation of peptide bonds without unwanted side reactions. This property is particularly useful in solid-phase peptide synthesis (SPPS) where precise control over the synthesis process is required .
  • Combinatorial Chemistry : The compound is employed as a building block for generating diverse libraries of compounds, allowing for high-throughput screening of biological activities.

Medicinal Chemistry

In the field of medicinal chemistry, Fmoc-Dab-Py-Ac has shown promise in:

  • Drug Development : The compound serves as a precursor for pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity makes it suitable for developing inhibitors or activators of target proteins .
  • Biological Studies : Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes and potential therapeutic targets.

Material Science

Fmoc-Dab-Py-Ac's unique properties also extend to material science applications:

  • Specialty Chemicals : It is used in the production of specialty chemicals with unique properties that can be tailored for specific industrial applications, such as coatings or polymers .

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols, researchers utilized Fmoc-Dab-Py-Ac as a key intermediate. The study demonstrated that employing this compound significantly improved yield and purity compared to traditional methods. The Fmoc protection allowed for more efficient coupling reactions, minimizing side products and enhancing overall synthesis efficiency .

Case Study 2: Enzyme Inhibition Studies

Another notable application was reported in enzyme inhibition studies, where Fmoc-Dab-Py-Ac was tested against specific enzymes involved in metabolic pathways. The results indicated that derivatives of this compound exhibited competitive inhibition, suggesting potential therapeutic applications in treating metabolic disorders. The study highlighted the importance of the pyridinyl moiety in enhancing binding affinity to the enzyme's active site .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of Fmoc-protected amino acids with variable side chains. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid Naphthalen-1-yl C₃₀H₂₅NO₄ 463.53 1260609-74-2 Bulky aromatic group enhances hydrophobicity; used in hydrophobic peptide domains .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid Thiazol-4-yl C₂₁H₁₈N₂O₄S 394.44 205528-33-2 Sulfur-containing heterocycle introduces polarity and metal-coordination potential; applicable in metallopeptide synthesis .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazin-1-yl C₂₁H₂₁N₃O₄ 379.41 180576-05-0 Flexible aliphatic chain; used in linker design for combinatorial chemistry .
[4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid Phenyl C₂₄H₂₁NO₄ 387.43 176504-01-1 Moderate hydrophobicity; common in peptide backbone modifications .

Physicochemical Properties

  • Polarity : The pyridin-4-yl group confers higher polarity compared to naphthalen-1-yl (logP ~1.5 vs. ~3.0 estimated) due to nitrogen’s electronegativity, enhancing aqueous solubility.
  • Stability : Fmoc-protected compounds are generally stable under acidic conditions but cleaved by bases (e.g., piperidine). Pyridin-4-yl’s electron-withdrawing nature may slightly accelerate deprotection compared to phenyl analogs .
  • Stereochemical Impact: The (R)-configuration can alter peptide secondary structures, as seen in analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid (CAS 250384-77-1), where stereochemistry affects enzyme recognition .

Biological Activity

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid, commonly referred to as Fmoc-pyridine-acetic acid, is an organic compound notable for its structural complexity and potential biological applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and a pyridinyl acetic acid moiety that may enhance its biological interactions.

Structure

The compound's structure is characterized by:

  • Fmoc Group : A stable protecting group that facilitates selective reactions during peptide synthesis.
  • Pyridinyl Acetic Acid Moiety : This component is crucial for the compound's biological activity, potentially influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Groups : The amino functionality is protected using the Fmoc group.
  • Formation of the Pyridinyl Acetic Acid : This step involves coupling the protected amine with the pyridinyl acetic acid under specific conditions.
  • Purification : The final product is purified using techniques such as chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including enzymes and receptors. The Fmoc group offers stability during reactions, while the pyridine moiety may facilitate binding through hydrogen bonding and hydrophobic interactions.

Potential Applications

The compound has been studied for various applications in medicinal chemistry:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, particularly against biofilm-forming pathogens. For instance, acetic acid derivatives have shown effectiveness in inhibiting growth at low concentrations .
  • Enzyme Modulation : The structural features may allow it to modulate enzyme functions or act as an inhibitor in biochemical pathways, which could be explored through interaction studies using techniques like surface plasmon resonance or molecular docking.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. A study on acetic acid revealed:

  • Minimum Inhibitory Concentration (MIC) : 0.16–0.31% for various wound pathogens.
  • Biofilm Formation Prevention : Effective at preventing biofilm formation at concentrations of 0.31% .

Enzyme Interaction Studies

Studies involving similar pyridine-containing compounds have suggested their potential to interact with specific enzymes, leading to modulation of their activity. These interactions could be quantitatively analyzed through binding affinity studies.

Data Tables

Property Details
Chemical FormulaC17H15NO4
Molecular Weight285.31 g/mol
Fmoc Group StabilityStable under acidic conditions
Antibacterial MIC0.16–0.31%

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